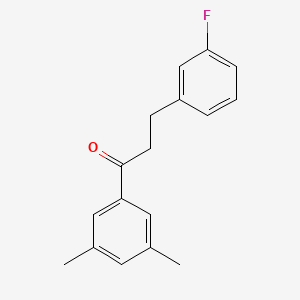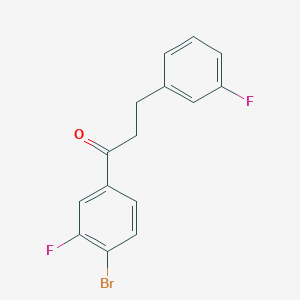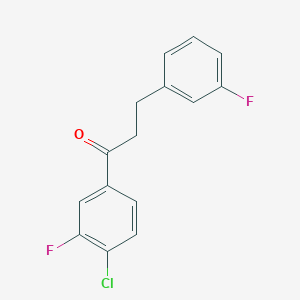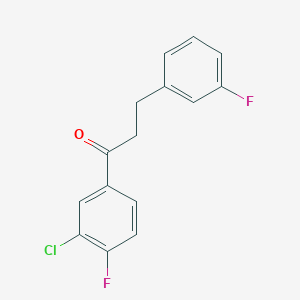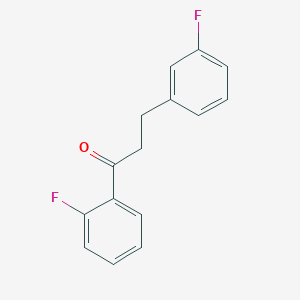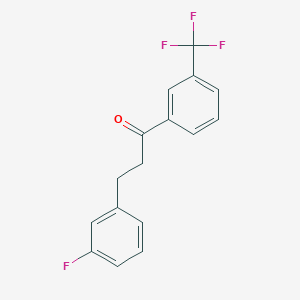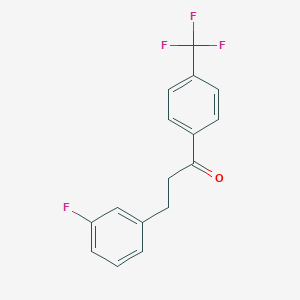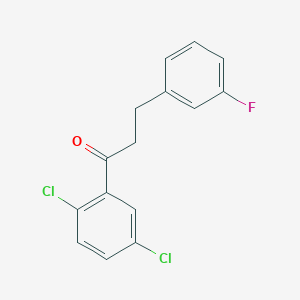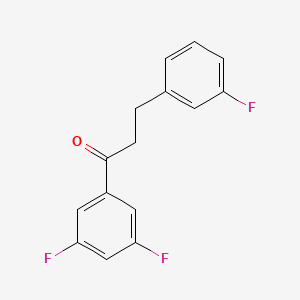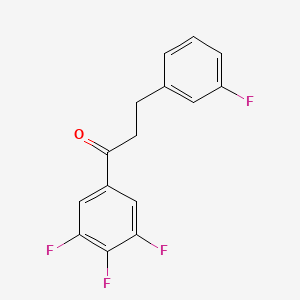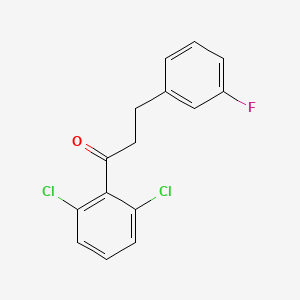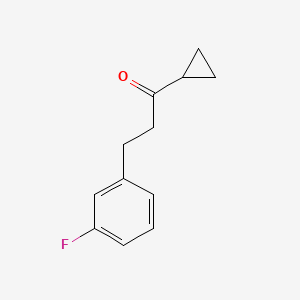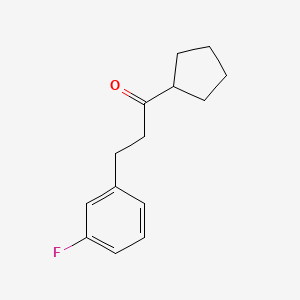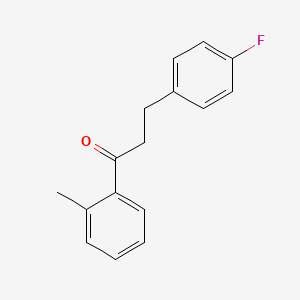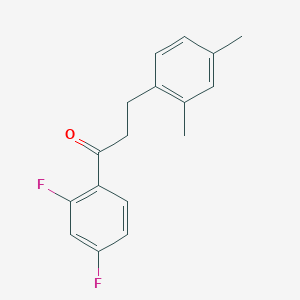
2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest in the field of polymer chemistry, as demonstrated by the papers provided. In the first paper, a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was synthesized through a coupling reaction followed by reduction . Similarly, the second paper discusses the synthesis of a hexafluoro-containing diamine monomer, 2,2-bis[4-(4-aminophenoxy)-3,5-dimethylphenyl]-hexafluoropropane (TBAPHP), starting from hexafluoroacetone sesquihydrate and 2,6-xylenol . The third paper outlines the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone, involving bromination, amination, cyclization, and acidification . These synthetic routes highlight the complexity and multi-step nature of creating such specialized compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of fluorine atoms and aromatic rings, which significantly influence their physical and chemical properties. The fourth paper provides insight into the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and the presence of intermolecular hydrogen bonds . This detailed structural information is crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone specifically. However, the synthesis methods described in the papers involve reactions such as coupling, reduction, bromination, amination, and cyclodehydration, which are common in the synthesis of complex organic molecules . These reactions are carefully chosen to introduce fluorine atoms and to construct the desired molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The first paper reports that the fluorinated polyimides derived from the synthesized diamine are soluble in various polar organic solvents and exhibit good thermal stability, with glass transition temperatures around 223-225 °C and decomposition temperatures above 535 °C . The second paper notes that the polymers synthesized from TBAPHP show excellent solubility in polar solvents, high glass transition temperatures (231-301 °C), and high decomposition temperatures (470-505 °C) . These properties make them suitable for high-performance materials. The third paper does not provide specific physical properties but mentions a high yield of 77.3% for the synthesized morpholinol hydrochloride . The fourth paper's focus on the crystal structure of a related compound suggests that the molecular arrangement can affect the material's biological activity .
科学的研究の応用
Synthesis and Chemical Properties
Cyclocondensation Reactions : A study by Bonacorso et al. (2003) discusses the synthesis of a series of pyrimidinones through a reaction involving precursors derived from acetophenone- and propiophenone-dimethylacetals, highlighting the utility of difluoropropiophenone derivatives in the synthesis of novel compounds (Bonacorso et al., 2003).
Polymer Synthesis : Shi et al. (2017) utilized a difluoro aromatic ketone monomer in the synthesis of poly(arylene ether sulfone) anion exchange membranes, indicating the role of difluoro compounds in polymer chemistry (Shi et al., 2017).
Polymer Properties Modification : Shang et al. (2012) reported on the synthesis of poly(aryl ether ketone/sulfone)s incorporating ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, including difluorophenyl groups, to modify polymer properties like solubility and thermal stability (Shang et al., 2012).
Advanced Material Applications
Electronics and Optoelectronics : Facchetti et al. (2004) synthesized a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, demonstrating the role of difluorinated compounds in developing n-type semiconductors for electronics (Facchetti et al., 2004).
Solar Cell Technology : Wang et al. (2018) utilized a difluorinated compound as part of a new acceptor in the synthesis of nonfullerene polymer solar cells, showing how difluorinated compounds contribute to the development of high-efficiency solar cells (Wang et al., 2018).
Fundamental Chemical Research
Stability Studies : Yang et al. (2011) investigated the stability of BODIPY fluorophores, including a difluorinated analogue, under various conditions, which is crucial for understanding the behavior of these compounds in different environments (Yang et al., 2011).
C–C Bond Activation Studies : Baksi et al. (2007) explored rhodium-mediated C–C bond activation in phenylazo compounds, including difluorophenyl derivatives, contributing to the understanding of complex chemical reactions (Baksi et al., 2007).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGMFPKXFYWFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644707 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898794-54-2 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

